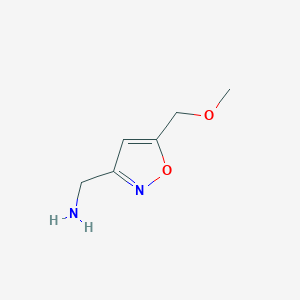

(5-(Methoxymethyl)isoxazol-3-yl)methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5-(Methoxymethyl)isoxazol-3-yl)methanamine is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential

準備方法

The synthesis of (5-(Methoxymethyl)isoxazol-3-yl)methanamine can be achieved through several synthetic routes. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . Another approach includes the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

化学反応の分析

(5-(Methoxymethyl)isoxazol-3-yl)methanamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydroxylamine hydrochloride, potassium carbonate, and concentrated hydrochloric acid . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydroxylamine hydrochloride can yield 3-amino-5-methylisoxazole .

科学的研究の応用

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, isoxazole derivatives, including (5-(Methoxymethyl)isoxazol-3-yl)methanamine, have shown potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . In the industry, these compounds are used in the development of new drugs and therapeutic agents.

作用機序

The mechanism of action of (5-(Methoxymethyl)isoxazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to bind to various biological targets based on their chemical diversity . The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, some isoxazole derivatives act as inhibitors of enzymes or receptors involved in inflammation or cancer progression .

類似化合物との比較

(5-(Methoxymethyl)isoxazol-3-yl)methanamine can be compared with other similar compounds, such as (5-Methylisoxazol-3-yl)methanamine hydrochloride and (5-(methoxymethyl)-1,2-oxazol-3-yl)methanamine hydrochloride . These compounds share a similar isoxazole core structure but differ in their substituents, which can lead to variations in their biological activities and applications. The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and biological properties.

生物活性

(5-(Methoxymethyl)isoxazol-3-yl)methanamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Isoxazole derivatives have been shown to exhibit a wide range of biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article aims to summarize the biological activity of this compound based on current research findings.

The chemical structure of this compound can be described by its molecular formula C6H8N2O and a molecular weight of approximately 140.14 g/mol. The compound features an isoxazole ring, which is known for its diverse pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of isoxazole derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial and fungal strains. In one study, a series of isoxazole derivatives exhibited potent antibacterial effects with minimum inhibitory concentrations (MICs) ranging from 1 to 16 µg/mL against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Research indicates that isoxazole compounds can inhibit the proliferation of cancer cells. For example, analogs have shown IC50 values in the micromolar range against breast cancer cell lines (MCF-7), suggesting that they may induce apoptosis in cancer cells . The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to alterations in enzyme activity or receptor binding, thereby influencing various biological pathways. For instance, some isoxazole derivatives have been reported to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression .

Study 1: Anticancer Efficacy

In a controlled study evaluating the anticancer efficacy of isoxazole derivatives, several compounds were tested against MCF-7 breast cancer cells. The results indicated that certain derivatives had IC50 values as low as 8.75 µM, demonstrating significant cytotoxic effects compared to untreated controls .

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of isoxazole hybrids showed that compounds with methoxy substituents exhibited enhanced antibacterial activity against resistant strains such as Staphylococcus aureus and Escherichia coli. The docking studies indicated strong binding affinities to bacterial enzymes, suggesting a potential mechanism for their antimicrobial action .

Data Summary

特性

分子式 |

C6H10N2O2 |

|---|---|

分子量 |

142.16 g/mol |

IUPAC名 |

[5-(methoxymethyl)-1,2-oxazol-3-yl]methanamine |

InChI |

InChI=1S/C6H10N2O2/c1-9-4-6-2-5(3-7)8-10-6/h2H,3-4,7H2,1H3 |

InChIキー |

IGCGXAQQMDRJRS-UHFFFAOYSA-N |

正規SMILES |

COCC1=CC(=NO1)CN |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。